molecular formula C18H26N2O3 B6637112 N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide

N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide

Cat. No.: B6637112
M. Wt: 318.4 g/mol
InChI Key: AIKLIYGRJMJAFH-UHFFFAOYSA-N
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Description

N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a hydroxyl group, a pyrrolidine ring, and an oxane ring

Properties

IUPAC Name

N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c21-17-9-16(10-19-18(22)15-7-4-8-23-13-15)20(12-17)11-14-5-2-1-3-6-14/h1-3,5-6,15-17,21H,4,7-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKLIYGRJMJAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)NCC2CC(CN2CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide typically involves multiple steps, starting with the formation of the pyrrolidine ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrrolidines or oxanes.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-Benzyl-4-hydroxypiperidine: Similar structure but with a piperidine ring instead of pyrrolidine.

  • N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]-1-(oxolan-2-yl)methanesulfonamide: Similar core structure with a methanesulfonamide group.

Uniqueness: N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]oxane-3-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use.

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